2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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Overview
Description
“2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid” is a chemical compound. It is a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular formula of this compound is C13H20BNO2 . The structure includes a phenyl ring attached to an acetic acid group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.09 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are synthesized through a series of substitution reactions. Their structures are confirmed using various spectroscopy methods and mass spectrometry. Crystallographic and conformational analyses are performed using X-ray diffraction, and molecular structures are calculated with density functional theory (DFT). These processes reveal important physicochemical properties of the compounds (Huang et al., 2021).
Chemical Synthesis Applications
Boron-containing compounds like 2-(4-methoxybenzyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioaborolan-2-yl)phenyl) phthalazin-1(2 H )-one are synthesized using reactions like the Miyaura borylation reaction. These synthesized compounds are subject to ongoing biological activity evaluations, indicating their potential applications in various scientific fields (Das et al., 2011).
Boronated Compounds in Biological Systems
Boronated phosphonium salts containing arylboronic acid and other boronated compounds are explored for their cytotoxicity and cellular uptake in biological systems. These compounds demonstrate variable cytotoxic effects and boron uptake in different cell types, suggesting their potential for targeted applications in medicine and biology (Morrison et al., 2010).
Application in Detection Technologies
The synthesis of compounds like 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde (OTB) and its derivatives demonstrates their use in detecting hydrogen peroxide vapor. These compounds exhibit fast deboronation velocity in H2O2 vapor, making them suitable for applications in sensitive detection technologies (Fu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Similar compounds are often involved in carbon-carbon bond formation reactions .
Pharmacokinetics
The compound is known to be soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also known to be stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
Similar compounds are often used as reagents and catalysts in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place .
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLOUAINYRWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797755-05-6 |
Source
|
Record name | 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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